5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Description

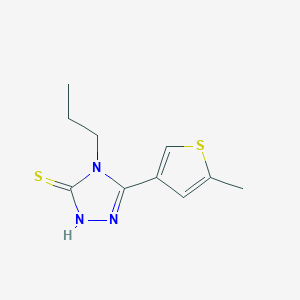

The compound 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS# 667436-25-1) is a heterocyclic molecule with a 1,2,4-triazole core substituted at the 4-position by a propyl group and at the 5-position by a 5-methylthien-3-yl moiety. Its molecular formula is C₁₀H₁₃N₃S₂ (molecular weight: 239.36 g/mol).

Properties

IUPAC Name |

3-(5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h5-6H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTVGIOPVDYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396005 | |

| Record name | 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-25-1 | |

| Record name | 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Formation of the Triazole Ring: The triazole ring can be formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

Final Assembly: The final compound is obtained by coupling the thiophene and triazole intermediates under suitable conditions, such as using a base like sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacterial strains. This suggests potential use in developing new antibiotics or antifungal agents .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of triazole derivatives have highlighted their effectiveness in seizure models. For instance, compounds similar to 5-(5-methylthien-3-yl)-4-propyltriazole have demonstrated protective effects against induced seizures in animal models . This positions them as potential candidates for treating epilepsy and related disorders.

Agricultural Applications

The compound has been explored for its potential use as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes. This property can be harnessed to develop effective agricultural fungicides that can protect crops from various fungal pathogens .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and substitution reactions. The compound's thiol group allows for further derivatization, expanding its utility in synthetic chemistry.

Table 1: Summary of Research Findings on 5-(5-Methylthien-3-yl)-4-propyltriazole Derivatives

Notable Research Insights

- Antimicrobial Studies : A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its applicability in developing new antimicrobial agents .

- Anticonvulsant Research : In vivo studies demonstrated that certain derivatives exhibited significant anticonvulsant activity comparable to established medications like phenytoin .

- Agricultural Efficacy : The compound's mechanism of action as a fungicide was elucidated through studies showing its ability to disrupt fungal cell membrane integrity .

Mechanism of Action

The mechanism of action of 5-(5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that contain sulfur or nitrogen atoms in their active sites.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazole-3-thiol derivatives exhibit diverse biological activities influenced by substituents at the 4- and 5-positions. Key structural analogs include:

*Note: Specific biological data for the main compound is inferred from structural analogs. †Calculated based on molecular formula (C₉H₁₀BrN₃OS₂).

Key Observations :

- Aromatic vs. Heteroaromatic Substituents : Phenyl or chlorophenyl groups (e.g., Yucasin ) favor π-π stacking in enzyme active sites, while thienyl/furyl groups (main compound ) may improve solubility and metabolic stability.

- Alkyl Chain Variations : Isopropyl () introduces steric hindrance, possibly affecting binding kinetics compared to linear propyl.

Physicochemical Properties

- Solubility : Thienyl and furyl groups (main compound ) enhance hydrophilicity vs. phenyl derivatives.

- Molecular Weight : Bromine substitution increases molecular weight (293.20 g/mol in ) vs. 239.36 g/mol for the main compound.

- Thermal Stability : Triazole cores generally exhibit high thermal stability, advantageous for pharmaceutical formulations.

Biological Activity

5-(5-Methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667436-25-1) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C₁₀H₁₃N₃S₂. The structure includes a thienyl group and a triazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃S₂ |

| CAS Number | 667436-25-1 |

| Molecular Weight | 229.35 g/mol |

| Hazard Classification | Irritant |

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of triazoles have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. The compound's potential to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) has been confirmed in various studies .

Case Study:

In a study evaluating the anti-inflammatory effects of triazole derivatives, it was found that certain compounds demonstrated a high selectivity index for COX enzymes, with one derivative showing an IC50 value for COX-2 inhibition significantly lower than that of celecoxib . This suggests that this compound may possess similar or enhanced anti-inflammatory capabilities.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess cytotoxicity against cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 5-(5-Methylthien-3-yl)-... | IGR39 | 22.3 ± 2.5 |

| MDA-MB-231 | 9.7 ± 1.6 | |

| Panc-1 | 26.2 ± 1.0 |

The synthesized derivatives showed varying degrees of selectivity towards cancer cells compared to normal fibroblasts, indicating a promising therapeutic window for further development .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. Studies have demonstrated that these compounds exhibit activity against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes or pathways critical for microbial survival.

Case Study:

In a recent investigation into the antimicrobial efficacy of triazole derivatives, it was found that certain compounds displayed potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus . This positions this compound as a candidate for further exploration in antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.